3,4-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide
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Overview
Description
3,4-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 6-aminoindazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The indazole moiety can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can form bonds with other aromatic systems through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,4-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular processes like cell division and signal transduction . This makes it a potential candidate for the development of anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide: Known for its kinase inhibition properties.
Indazole Derivatives: Compounds like 1H-indazole-3-carboxamide and 1H-indazole-3-amine have similar structures and biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy research .
Properties
Molecular Formula |
C13H9Cl2N3O2S |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-11-4-3-10(6-12(11)15)21(19,20)18-9-2-1-8-7-16-17-13(8)5-9/h1-7,18H,(H,16,17) |
InChI Key |
RXPFGVWYSDMNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)NN=C2 |
Origin of Product |
United States |
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